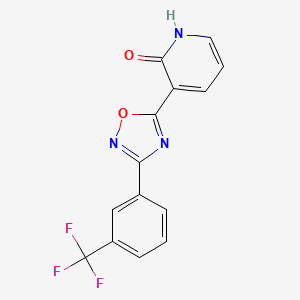

3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N3O2/c15-14(16,17)9-4-1-3-8(7-9)11-19-13(22-20-11)10-5-2-6-18-12(10)21/h1-7H,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKHBPBBDGSDQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CC=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multiple steps:

Formation of the Oxadiazole Ring: This step often starts with the reaction of a hydrazide with a nitrile to form the 1,2,4-oxadiazole ring. For instance, the reaction of 3-(trifluoromethyl)benzohydrazide with a suitable nitrile under acidic or basic conditions can yield the desired oxadiazole intermediate.

Coupling with Pyridinone: The oxadiazole intermediate is then coupled with a pyridinone derivative. This step may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its heterocyclic structure, particularly the oxadiazole and pyridin-2(1H)-one moieties.

Oxadiazole Ring Formation

The oxadiazole is typically formed via cyclodehydration of bis-hydrazides. For example, reaction of a bis-hydrazide with POCI₃ in acetonitrile at reflux generates the oxadiazole ring . This step is crucial for establishing the compound’s core structure.

Pyridin-2(1H)-one Functionalization

The pyridin-2(1H)-one ring undergoes alkylation, acylation, or condensation reactions. For instance, acylation of the carbonyl group or alkylation of the nitrogen atom can occur under basic or acidic conditions.

Trifluoromethyl Group Influence

The electron-withdrawing trifluoromethyl group enhances the compound’s reactivity in nucleophilic and electrophilic substitution reactions. This substituent also stabilizes intermediate transition states during cyclization .

Table 2: Reaction Types and Conditions

Structural and Functional Insights

The compound’s molecular formula is C₁₅H₁₂F₃N₅O , with a molecular weight of 351.29 g/mol. Its heterocyclic framework enables interactions with biological targets (e.g., enzymes, receptors), influenced by:

-

Trifluoromethyl group : Enhances lipophilicity and electron-withdrawing effects, critical for binding affinity .

-

Oxadiazole ring : Provides a rigid, planar structure ideal for π–π interactions .

-

Pyridin-2(1H)-one : The carbonyl and amine groups allow for further functionalization via condensation or alkylation .

Challenges and Optimization Strategies

-

Yield control : Cyclodehydration and amidine cyclization require precise temperature control (e.g., -30°C to 5°C for amidine formation) to avoid side reactions .

-

Purification : HPLC is critical for isolating intermediates (e.g., amidine L3 at 72% yield) .

-

Functional group compatibility : The trifluoromethyl group’s stability must be ensured during multi-step syntheses .

Scientific Research Applications

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of oxadiazole compounds possess significant antimicrobial properties against various bacterial strains and fungi .

- Antiviral Properties : In antiviral screening assays, compounds similar to 3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one have shown promising results against viruses such as SARS-CoV-2 .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been explored, indicating potential applications in treating inflammatory diseases .

Therapeutic Applications

The therapeutic potential of this compound is being investigated in several areas:

- Metabolic Disorders : As an agonist for G-protein bile acid receptor 1 (GPBAR1), it may play a role in managing metabolic conditions such as type 2 diabetes and obesity .

- Cancer Treatment : Some studies suggest that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

- Neurological Disorders : Its derivatives are being evaluated for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier .

Case Study 1: Antiviral Screening

A recent study evaluated the antiviral efficacy of various oxadiazole derivatives against SARS-CoV-2. Among these, compounds with similar structural features to this compound demonstrated significant antiviral activity with low cytotoxicity levels .

Case Study 2: Anti-inflammatory Research

In another study focused on anti-inflammatory properties, researchers synthesized several oxadiazole derivatives and tested their effects on inflammatory markers in vitro. The results indicated that certain derivatives effectively reduced pro-inflammatory cytokines, showcasing their potential for treating inflammatory diseases .

Mechanism of Action

The mechanism by which 3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The trifluoromethyl group plays a crucial role in enhancing binding affinity and specificity, while the oxadiazole and pyridinone rings contribute to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule, differing in substituents, heterocyclic cores, or functional groups.

Table 1: Structural and Functional Comparison of Analogs

Key Findings:

Substituent Effects: Trifluoromethyl vs. Bromobenzyl Group: The bromine in ’s compound serves as a synthetic handle for further derivatization (e.g., cross-coupling reactions) .

Heterocycle Modifications :

- Replacing oxadiazole with triazole () introduces additional hydrogen-bonding capacity, which may alter target selectivity .

- The imidazolidine dione core in suggests a focus on conformational rigidity, possibly improving receptor binding .

Functional Groups and Bioactivity: The octyloxy chain in SLM6031434 () increases lipophilicity, aiding membrane penetration for intracellular targets like SphK2 . Morpholinoethyl groups () enhance aqueous solubility, critical for formulation development .

Stereochemistry :

- SLM6031434’s S-enantiomer () exhibits higher potency than the R-enantiomer, underscoring the importance of stereochemical optimization in drug design .

Biological Activity

The compound 3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group attached to a phenyl ring, linked to an oxadiazole moiety and a pyridinone structure. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of the compound.

Anticancer Properties

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound in focus has shown promising anticancer activity through various mechanisms:

- Inhibition of Key Enzymes : Research indicates that oxadiazole derivatives can inhibit critical enzymes involved in cancer proliferation, such as thymidylate synthase and histone deacetylases (HDACs). For instance, a review noted that certain oxadiazole compounds demonstrated IC50 values significantly lower than conventional chemotherapeutics like doxorubicin against various cancer cell lines (e.g., MCF-7 and HCT-116) .

- Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis in cancer cells by increasing caspase activity, which is crucial for programmed cell death .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.48 | MCF-7 |

| Compound B | 0.19 | HCT-116 |

| 3-(Trifluoromethyl) phenyl derivative | < 2.78 | Various |

Antimicrobial Activity

The biological profile of oxadiazole derivatives extends to antimicrobial properties. Studies have reported that these compounds exhibit significant antibacterial and antifungal activities against a range of pathogens:

- Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were comparable to standard antibiotics .

- Antifungal Activity : Oxadiazole derivatives have also been assessed for antifungal properties against strains like Candida albicans, demonstrating potential as therapeutic agents in treating fungal infections .

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazole derivatives have been investigated for various other pharmacological activities:

- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

- Antioxidant Activity : The antioxidant capacity of certain oxadiazole derivatives has been documented, indicating their role in mitigating oxidative stress .

Case Studies and Research Findings

A notable study explored the synthesis and biological evaluation of several oxadiazole derivatives, including those with trifluoromethyl substitutions. The investigation revealed that modifications in the chemical structure significantly influenced their biological activities:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to synthesize 3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one and its analogs?

- Methodology : The compound and its analogs are typically synthesized via multi-step organic reactions, including cyclization and condensation. For example, similar 1,2,4-oxadiazole derivatives are prepared using hydroxylamine intermediates and activated carbonyl groups under reflux conditions. Purification involves column chromatography, followed by characterization via -NMR, -NMR, and HPLC for purity validation (>98%) .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : - and -NMR are critical for verifying the oxadiazole ring and trifluoromethyl group positions.

- X-ray Crystallography : Programs like SHELX (e.g., SHELXL for refinement) resolve crystal structures, confirming bond lengths and angles. SHELX’s robustness in handling small-molecule data makes it a standard tool .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What in vitro assays are recommended for preliminary biological screening?

- Methodology : Enzyme inhibition assays (e.g., DPP-4 inhibition) are conducted using fluorogenic substrates. Cell-based assays (e.g., glucose uptake in hepatocytes) assess metabolic activity. Dose-response curves (IC) and selectivity profiling against related enzymes (e.g., TRPA1/TRPV1) are prioritized .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for this compound?

- Methodology :

- Reaction Optimization : Varying catalysts (e.g., HATU, EDCI) and solvents (DMF, THF) improves cyclization efficiency. Microwave-assisted synthesis reduces reaction time .

- Purification : Reverse-phase HPLC with C18 columns enhances purity. Recrystallization in ethanol/water mixtures removes byproducts.

- Data Example :

| Compound | Yield (%) | Purity (%) |

|---|---|---|

| Analog 47 | 55 | 99.47 |

| Analog 49 | 59 | 99.35 |

| Table: Representative yields and purity from optimized syntheses . |

Q. What strategies mitigate the compound’s low aqueous solubility in preclinical studies?

- Methodology :

- Co-solvents : Use PEG-400 or cyclodextrins to enhance solubility.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for improved bioavailability.

- Nanoparticle Formulation : Encapsulation in liposomes or polymeric nanoparticles sustains release .

Q. How can computational methods predict biological targets or binding modes?

- Methodology :

- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., DPP-4, TRP channels). Pose validation via MD simulations (GROMACS) assesses stability.

- QSAR Modeling : Correlate structural features (e.g., trifluoromethyl group) with activity using datasets from analogs .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Orthogonal Assays : Validate DPP-4 inhibition using both enzymatic and cell-based assays to rule out off-target effects.

- Metabolite Profiling : LC-MS identifies active metabolites that may contribute to observed discrepancies.

- Structural Analog Comparison : Cross-reference data with structurally similar compounds (e.g., ST-1347 derivatives) to identify substituent-specific effects .

Structural and Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHFNO | |

| Molecular Weight | 443.49 g/mol | |

| Key Functional Groups | 1,2,4-Oxadiazole, Trifluoromethyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.